2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCABOCKVIWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of 3-fluorobenzylamine with phthalic anhydride in the presence of a suitable solvent such as toluene . The reaction mixture is heated to facilitate the formation of the isoindole-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindole-1,3-dione core.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Anticancer Properties
Research indicates that 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione exhibits promising anticancer activity. A study evaluated its efficacy against a panel of human tumor cell lines using the National Cancer Institute's protocols. The compound demonstrated significant antimitotic activity with mean GI50/TGI values of 15.72/50.68 μM, highlighting its potential as a lead compound in cancer therapy .
Antimicrobial and Antioxidant Activities
In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains and Leishmania tropica. It has been reported to possess antioxidant activities as well, making it a candidate for further development in treating infections and oxidative stress-related conditions .
Potential Therapeutic Uses
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a potential candidate for developing new anticancer drugs.
- Infectious Diseases : Given its effectiveness against Leishmania tropica and other pathogens, it may serve as a basis for new antimicrobial agents.
- Antioxidant Therapy : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative damage in various diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of isoindole derivatives similar to this compound:
- Synthesis and Evaluation : A recent study synthesized various isoindole derivatives and evaluated their biological activities. Compounds demonstrated significant free radical scavenging effects and potent anticancer activities against specific cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoindole derivatives revealed that modifications on the fluorophenyl ring could enhance their biological activities. For example, halogenation was found to increase antimicrobial efficacy .
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of isoindole-1,3-dione derivatives.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.
Fluorinated Isoindole-1,3-diones: Compounds with different fluorinated groups.
Uniqueness
This fluorinated derivative exhibits distinct biological and chemical properties compared to non-fluorinated analogs .
Biological Activity
2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. The presence of a fluorine atom enhances its reactivity and may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group attached to an isoindole core, which is known for its diverse biological activity.
The mechanism of action of this compound involves interaction with various molecular targets. It is hypothesized to modulate neurotransmitter receptors, particularly dopamine receptors (D2), which are implicated in several neurological disorders.
Key Mechanisms:
- Dopamine Receptor Modulation: The compound may act as an antagonist or partial agonist at D2 receptors, influencing dopaminergic signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Recent studies have shown promising results regarding the anticancer potential of this compound. In vitro assays conducted by the National Cancer Institute (NCI) revealed significant cytotoxicity against various cancer cell lines, with mean growth inhibition values indicating effective antitumor activity .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF-7 (Breast) | 20.00 | 45.00 |
| HeLa (Cervical) | 18.50 | 48.00 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it may reduce neuronal apoptosis and inflammation through modulation of signaling pathways associated with neuroprotection .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
Key Findings:
- Absorption: The presence of the fluorine atom increases lipophilicity, potentially enhancing oral bioavailability.
- Metabolism: Initial studies indicate that metabolic pathways may involve oxidation and conjugation reactions.
- Excretion: Further research is needed to determine the primary routes of excretion and any metabolites formed.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of isoindoline derivatives:
- Study on Anticancer Activity: A study evaluated various isoindoline derivatives against a panel of cancer cell lines and found that compounds similar to this compound exhibited significant cytotoxic effects .
- Neuroprotective Study: Research focused on the neuroprotective effects demonstrated that compounds with similar structures could mitigate neuroinflammation and promote neuronal survival in vitro models .
Q & A
Q. What are the conventional synthetic routes for 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution between hydroxymethylphthalimide and 3-fluoroaniline derivatives. For example, refluxing hydroxymethylphthalimide with 3-fluoroaniline in chloroform (CHCl₃) yields the target compound with ~84% efficiency after crystallization . Yield optimization involves solvent selection (e.g., CHCl₃ for high crystallinity) and stoichiometric control. Elemental analysis (C, H, N) and spectroscopic techniques (IR, UV-Vis) confirm purity and structural integrity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Key characterization methods include:
- IR spectroscopy : Confirms C=O stretches (~1770–1700 cm⁻¹) and aromatic C–F bonds (~1220 cm⁻¹) .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the methylene bridge (δ ~4.8 ppm). ¹³C NMR resolves carbonyl carbons (δ ~167 ppm) and fluorinated aromatic carbons (δ ~115–160 ppm) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₅H₁₁FN₂O₂) with <0.5% deviation between calculated and observed values .
Q. What physicochemical properties are relevant for experimental design?
Critical properties include:
- LogP : ~1.73 (indicative of moderate lipophilicity, suitable for cellular uptake studies) .
- Thermal stability : Decomposition above 191°C (flash point), requiring inert atmospheres for high-temperature reactions .
- Solubility : Low aqueous solubility but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Advanced Research Questions
Q. How do palladium-catalyzed methods compare to traditional synthesis in terms of efficiency and functional group tolerance?
Palladium-catalyzed aminocarbonylation (e.g., using o-halobenzoates) offers a one-step route with superior functional group tolerance (methoxy, nitro, ketone groups) and yields >75% . Unlike traditional methods requiring anhydrous conditions, this approach operates under milder temperatures (60–80°C) and shorter reaction times (<12 hrs). However, catalyst loading (5–10 mol% Pd) and ligand selection (e.g., PPh₃) significantly impact cost and scalability .
Q. How can NMR data resolve structural ambiguities in derivatives with stereochemical complexity?
For diastereomeric mixtures (e.g., aziridine-fused derivatives), ¹H NMR chemical shifts and coupling constants distinguish isomers. For example, in 2-[2-benzoyl-3-phenyl-aziridin-1-yl]-isoindole-1,3-dione, major and minor isomers (95:5 ratio) exhibit distinct δ values for aziridine protons (δ 3.8–4.2 ppm vs. δ 4.5–4.9 ppm) due to ring strain differences . NOESY correlations further clarify spatial arrangements.
Q. What strategies are employed to analyze discrepancies in experimental vs. theoretical elemental composition?
Deviations in elemental analysis (e.g., C: 62.5% observed vs. 62.9% calculated) arise from incomplete crystallization or solvent retention. Thermogravimetric analysis (TGA) identifies residual solvents, while X-ray crystallography validates molecular packing and stoichiometry .
Q. How is the compound utilized in designing enzyme inhibitors, and what structural modifications enhance activity?
The isoindole-1,3-dione core acts as a pharmacophore for MAO/ChE inhibition. Substitutions at the 2-position (e.g., phenethylacetamide or dihydroisoquinoline groups) improve binding affinity. For instance, 2-(3,4-dihydroisoquinolin-1-yl) derivatives show IC₅₀ values <10 µM against MAO-B due to enhanced π-π stacking with flavin adenine dinucleotide (FAD) cofactors .
Methodological Case Studies
Case Study: Optimizing Reaction Conditions for Scale-Up
- Challenge : Low yield (64%) in nitro-substituted analogs .
- Solution : Replacing methanol with acetone during crystallization increased yield to 82% by reducing polarity-driven solubility losses.
- Validation : HRMS confirmed molecular integrity (m/z 325.0584 [M+H]⁺ vs. 325.0580 calculated) .
Case Study: Interpreting Contradictory Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
